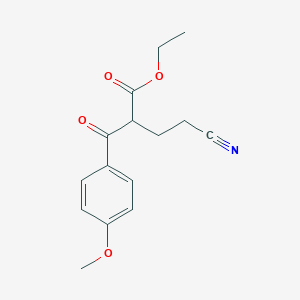

Ethyl 4-cyano-2-(4-methoxybenzoyl)butanoate

Description

Properties

IUPAC Name |

ethyl 4-cyano-2-(4-methoxybenzoyl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-3-20-15(18)13(5-4-10-16)14(17)11-6-8-12(19-2)9-7-11/h6-9,13H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPIIKLOXRRJVAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC#N)C(=O)C1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-cyano-2-(4-methoxybenzoyl)butanoate typically involves the reaction of ethyl acetoacetate with 4-methoxybenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic acyl substitution, followed by the addition of a cyano group using a cyanide source like sodium cyanide. The reaction conditions generally require a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyano-2-(4-methoxybenzoyl)butanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the cyano group to an amine or the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the cyano or methoxybenzoyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an appropriate solvent.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of new substituted derivatives with varied functional groups.

Scientific Research Applications

Ethyl 4-cyano-2-(4-methoxybenzoyl)butanoate is utilized in several scientific research areas:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Employed in the development of novel materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-cyano-2-(4-methoxybenzoyl)butanoate involves its interaction with molecular targets such as enzymes or receptors. The cyano and methoxybenzoyl groups play a crucial role in binding to these targets, modulating their activity. The compound may inhibit or activate specific pathways, leading to desired biological effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s uniqueness lies in its combination of functional groups. Below is a comparative table with key analogs:

Key Observations:

- Volatility: Simpler esters (e.g., ethyl butanoate) exhibit higher volatility, as seen in their rapid evaporation during chromatographic analyses , whereas bulkier analogs like this compound are likely less volatile due to increased molecular weight and polar groups.

- Biological Activity: Esters with branched chains (e.g., ethyl 3-methylbutanoate) or electron-withdrawing groups (e.g., cyano in ethyl 4-cyanobenzoate) demonstrate enhanced bioactivity. For instance, butyl butanoate shows nematicidal effects against Meloidogyne javanica , suggesting that the target compound’s cyano and benzoyl groups could similarly modulate interactions with biological targets.

- Applications: While ethyl butanoate dominates in food flavoring , the methoxybenzoyl and cyano groups in the target compound may position it for specialized applications, such as kinase inhibition or as a synthetic precursor in medicinal chemistry.

Biological Activity

Ethyl 4-cyano-2-(4-methoxybenzoyl)butanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound is synthesized through a multi-step process involving the reaction of ethyl acetoacetate with 4-methoxybenzoyl chloride, followed by the introduction of a cyano group. The typical reaction conditions include the use of pyridine as a base and dichloromethane as a solvent at temperatures ranging from 0 to 25°C. This compound serves as an intermediate in the synthesis of various biologically active molecules.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The cyano and methoxybenzoyl groups enhance its binding affinity, allowing it to modulate various biochemical pathways. Preliminary studies suggest that this compound may act as an inhibitor in enzymatic studies, potentially affecting pathways involved in inflammation and cancer progression .

Anticancer Properties

Recent research highlights the anticancer potential of this compound. In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against cancer cell lines while showing minimal toxicity to normal cells. For instance, it has been reported to inhibit cell proliferation in MDA-MB-231 (triple-negative breast cancer) cells with an IC50 value significantly lower than that of conventional chemotherapeutics like 5-Fluorouracil .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 | 0.126 | High |

| MCF10A (normal) | >200 | Low |

| MCF-7 | 17.02 | Moderate |

This selectivity indicates its potential for targeted cancer therapy, reducing side effects associated with traditional treatments.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise in anti-inflammatory applications. Studies suggest that it may inhibit pro-inflammatory cytokines, thereby mitigating inflammatory responses in various models .

Case Study: In Vivo Evaluation

In vivo studies involving murine models have demonstrated that treatment with this compound leads to reduced tumor size and metastasis in breast cancer models. Specifically, mice treated with this compound displayed significant inhibition of lung metastasis compared to control groups .

Pharmacokinetics and Toxicity

Pharmacokinetic evaluations indicate that this compound possesses favorable absorption characteristics, with an oral bioavailability of approximately 31.8%. Clearance rates were recorded at about 82.7 mL/h/kg following intravenous administration . Importantly, acute toxicity studies have shown no adverse effects at doses up to 2000 mg/kg in animal models, suggesting a promising safety profile for further development .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing Ethyl 4-cyano-2-(4-methoxybenzoyl)butanoate?

- Answer: Comprehensive characterization requires FTIR to confirm functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, ester C=O at ~1730 cm⁻¹) and 1H/13C NMR to resolve structural features like the methoxybenzoyl moiety and ester protons. For example, 1H NMR can distinguish between rotational isomers of the ester group by analyzing splitting patterns under variable temperature conditions . LCMS is critical to verify molecular weight and monitor reaction conversion, as demonstrated in asymmetric synthesis workflows using boronic acid intermediates . NIST spectral databases provide reference data for analogous esters (e.g., Ethyl 4-acetoxybutanoate) to cross-validate results .

Q. What synthetic routes are commonly employed to prepare this compound?

- Answer: Key steps include:

- Cyanation : Sodium cyanide (NaCN) under controlled conditions introduces the cyano group, as seen in the synthesis of ethyl-4-cyanomethyl-2-ethoxybenzoate .

- Esterification : Coupling 4-methoxybenzoyl chloride with a preformed cyano-substituted butanoate intermediate, using catalysts like tetrabutylammonium iodide (TBAI) in THF with K₂CO₃ as a base .

- Purification : Column chromatography or recrystallization to isolate the product, guided by TLC (Rf values in hexane/ethyl acetate systems) .

Q. What safety precautions are critical when handling this compound?

- Answer: Follow laboratory safety protocols for nitriles and esters:

- Avoid heat/sparks (P210 hazard code) and use PPE (gloves, goggles) to prevent skin/eye contact .

- Store in a cool, dry place away from oxidizing agents. Emergency procedures should align with guidelines for similar esters, such as Ethyl 4-(4-methoxybenzoyl)-2,4-dioxobutanoate, which mandates professional waste disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized for the cyanation step in synthesizing this compound?

- Answer: Optimization involves:

- Catalyst screening : Transition-metal catalysts (e.g., Pd or Cu) may enhance selectivity, as seen in aryl cyanide syntheses .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve NaCN solubility, while phase-transfer catalysts (e.g., TBAI) aid in biphasic systems .

- Temperature control : Maintain 50–70°C to balance reaction rate and byproduct formation. LCMS monitoring (e.g., ~95% conversion thresholds) ensures reproducibility .

Q. What strategies resolve conflicting NMR data arising from ester rotational isomerism?

- Answer: Rotational isomers (e.g., s-cis vs. s-trans ester conformers) cause split signals. Strategies include:

- Variable-temperature NMR : Cooling to –40°C slows isomer interconversion, simplifying splitting patterns .

- Computational modeling : DFT calculations predict chemical shifts for each isomer, aiding assignment .

- 2D NMR (COSY, NOESY) : Correlates proton environments to distinguish overlapping peaks .

Q. How can the stability of the ester group be assessed under varying pH and temperature conditions?

- Answer: Stability studies should include:

- Hydrolysis kinetics : Monitor ester degradation via HPLC at pH 2–12 and 25–60°C, comparing to ethyl butanoate oxidation data .

- Accelerated aging : Expose the compound to 40°C/75% RH for 4 weeks, tracking degradation products (e.g., 4-methoxybenzoic acid) with LCMS .

- Stabilizers : Test antioxidants (e.g., BHT) to inhibit radical-mediated ester breakdown .

Q. What methods confirm the absence of byproducts like 4-methoxybenzoic acid derivatives?

- Answer:

- TLC with dual detection : Use UV (254 nm) and KMnO₄ staining to spot acidic byproducts .

- HPLC-DAD : Compare retention times and UV spectra against authentic standards (e.g., 4-methoxybenzoic acid) .

- LCMS/MS : Fragment ions (e.g., m/z 151 for de-esterified 4-methoxybenzoyl) confirm trace impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.